molecular formula C24H23Br2N3O6 B12403229 Chitin synthase inhibitor 10

Chitin synthase inhibitor 10

Cat. No.: B12403229
M. Wt: 609.3 g/mol
InChI Key: DTCGATPUSSPYTQ-AATRIKPKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chitin synthase inhibitor 10 is a compound that specifically targets and inhibits the enzyme chitin synthase. Chitin synthase is responsible for the synthesis of chitin, a vital structural component in the cell walls of fungi and the exoskeletons of insects. By inhibiting this enzyme, this compound disrupts the formation of chitin, making it a valuable tool in antifungal and insecticidal applications .

Chemical Reactions Analysis

Types of Reactions

Chitin synthase inhibitor 10 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like hydroxide ions. The reaction conditions vary depending on the desired product but often involve controlled temperatures and pH levels .

Major Products Formed

Properties

Molecular Formula

C24H23Br2N3O6

Molecular Weight

609.3 g/mol

IUPAC Name

(E)-N-(2,6-dibromo-4-methoxyphenyl)-4-(6-methoxy-2-oxospiro[1H-3,1-benzoxazine-4,4'-piperidine]-1'-yl)-4-oxobut-2-enamide

InChI

InChI=1S/C24H23Br2N3O6/c1-33-14-3-4-19-16(11-14)24(35-23(32)27-19)7-9-29(10-8-24)21(31)6-5-20(30)28-22-17(25)12-15(34-2)13-18(22)26/h3-6,11-13H,7-10H2,1-2H3,(H,27,32)(H,28,30)/b6-5+

InChI Key

DTCGATPUSSPYTQ-AATRIKPKSA-N

Isomeric SMILES

COC1=CC2=C(C=C1)NC(=O)OC23CCN(CC3)C(=O)/C=C/C(=O)NC4=C(C=C(C=C4Br)OC)Br

Canonical SMILES

COC1=CC2=C(C=C1)NC(=O)OC23CCN(CC3)C(=O)C=CC(=O)NC4=C(C=C(C=C4Br)OC)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.